Chloramphenicol 3-acetate

Descripción general

Descripción

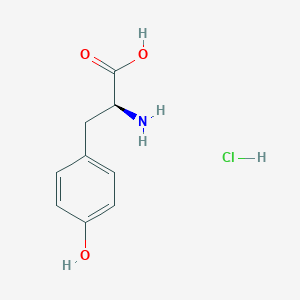

El Acetato de Cloranfenicol es un derivado del Cloranfenicol, un antibiótico de amplio espectro originalmente aislado de Streptomyces venezuelae en 1947. El Acetato de Cloranfenicol se sintetiza para mejorar las propiedades del Cloranfenicol, particularmente su estabilidad y solubilidad. Se utiliza principalmente en el campo médico para tratar diversas infecciones bacterianas al inhibir la síntesis de proteínas en las bacterias .

Mecanismo De Acción

El Acetato de Cloranfenicol ejerce sus efectos al inhibir la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 50S de los ribosomas bacterianos, evitando la formación de enlaces peptídicos durante la traducción. Esta acción detiene efectivamente el crecimiento y la replicación bacterianos. Los objetivos moleculares incluyen el centro peptidil transferasa del ribosoma, que es crucial para la elongación de proteínas .

Compuestos Similares:

Cloranfenicol: El compuesto original, conocido por su actividad antibiótica de amplio espectro.

Succinato de Cloranfenicol: Un profármaco del Cloranfenicol, utilizado para la administración intravenosa.

Tiamfenicol: Un derivado con propiedades antibacterianas similares pero con un perfil de seguridad diferente.

Singularidad del Acetato de Cloranfenicol: El Acetato de Cloranfenicol es único debido a su mayor estabilidad y solubilidad en comparación con el Cloranfenicol. Esto lo hace más adecuado para ciertas formulaciones farmacéuticas y aplicaciones donde la estabilidad es un factor crítico .

Análisis Bioquímico

Biochemical Properties

Chloramphenicol 3-acetate plays a role in biochemical reactions, particularly in the biotransformation of chloramphenicol . The initial biotransformation steps involve the oxidation at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase was identified as responsible for the oxidation of the C3-OH group in Sphingomonas sp. and Caballeronia sp .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by interfering with bacterial protein synthesis . It binds to the bacterial ribosome, blocking peptidyl transferase, and inhibiting protein synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to diffuse through the bacterial cell membrane due to its lipid solubility . It stops bacterial growth by binding to the bacterial ribosome and inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . The isomerization is an entirely new biotransformation pathway of chloramphenicol discovered for the first time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study using nude mice, the cell viability of the liver, kidney, and heart tissues decreased significantly at the highest dose (100mg/kg body weight) . Histological findings indicated serious organ damage at the maximum dosage .

Metabolic Pathways

This compound is involved in metabolic pathways. The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase was identified as responsible for the oxidation of the C3-OH group in Sphingomonas sp. and Caballeronia sp .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The expression of acetate symporter (actP) located at the genome of Cupriavidus sp. was significantly upregulated during chloramphenicol biotransformation . Gene actP is responsible for the transmembrane transport of acetate .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Acetato de Cloranfenicol se sintetiza a través de la acetilación del Cloranfenicol. El proceso involucra la reacción del Cloranfenicol con anhídrido acético en presencia de una base como la piridina. La reacción típicamente ocurre a temperatura ambiente y produce Acetato de Cloranfenicol como producto principal .

Métodos de Producción Industrial: En entornos industriales, la producción de Acetato de Cloranfenicol sigue un proceso de acetilación similar, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en la producción industrial .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Acetato de Cloranfenicol experimenta diversas reacciones químicas, incluyendo:

Hidrólisis: En presencia de agua o soluciones acuosas, el Acetato de Cloranfenicol puede hidrolizarse de nuevo a Cloranfenicol y ácido acético.

Oxidación: Puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo nitro, convirtiéndolo en un grupo amino.

Reactivos y Condiciones Comunes:

Hidrólisis: Agua o ácidos/bases diluidos.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.

Principales Productos Formados:

Hidrólisis: Cloranfenicol y ácido acético.

Oxidación: Derivados de quinona.

Reducción: Derivados amino del Cloranfenicol.

Aplicaciones Científicas De Investigación

El Acetato de Cloranfenicol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de acetilación y la estabilidad de los antibióticos acetilados.

Biología: Se emplea en estudios que involucran la síntesis de proteínas bacterianas y mecanismos de resistencia.

Medicina: Se utiliza en el desarrollo de formulaciones antibióticas y en el tratamiento de infecciones bacterianas resistentes a otros antibióticos.

Comparación Con Compuestos Similares

Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.

Chloramphenicol Succinate: A prodrug of Chloramphenicol, used for intravenous administration.

Thiamphenicol: A derivative with similar antibacterial properties but with a different safety profile.

Uniqueness of Chloramphenicol Acetate: Chloramphenicol Acetate is unique due to its enhanced stability and solubility compared to Chloramphenicol. This makes it more suitable for certain pharmaceutical formulations and applications where stability is a critical factor .

Propiedades

IUPAC Name |

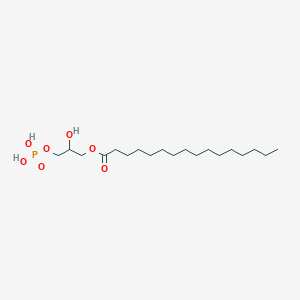

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIFRARHIZCJD-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908222 | |

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-16-8 | |

| Record name | N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind chloramphenicol resistance in bacteria?

A: Many bacteria, including Staphylococcus aureus and Escherichia coli, develop resistance to chloramphenicol by producing an enzyme called chloramphenicol acetyltransferase (CAT). This enzyme adds an acetyl group to chloramphenicol, specifically at the 3-hydroxyl group, forming chloramphenicol 3-acetate. [, , ] This modification prevents chloramphenicol from binding to its target, the bacterial ribosome, thereby inactivating the antibiotic. [, ] Interestingly, this compound itself does not induce the production of CAT. []

Q2: Are there other mechanisms of chloramphenicol inactivation in bacteria?

A: Yes, besides acetylation, a novel chloramphenicol hydrolase enzyme (EstDL136) has been identified through metagenomic analysis. [, ] This enzyme hydrolyzes chloramphenicol, breaking it down into inactive compounds, one of which has been identified as p-nitrophenylserinol. [] Notably, this enzyme also inactivates florfenicol, another antibiotic, suggesting a broader substrate specificity. []

Q3: How is chloramphenicol acetyltransferase activity typically assayed?

A: A common method for detecting and quantifying CAT activity involves separating this compound from unreacted chloramphenicol using adsorption chromatography with a neutral alumina column. [] Following separation, this compound can be quantified either through colorimetric analysis after chemical derivatization or through a microbiological assay after enzymatic deacetylation. []

Q4: Does the production of chloramphenicol acetyltransferase always confer resistance?

A: Interestingly, the presence of CAT might not guarantee chloramphenicol resistance in all microorganisms. Studies on methanogens found that this compound still inhibited their growth. [] This suggests that the introduction of CAT-encoding genes may not be sufficient to confer resistance in these organisms. []

Q5: Is this compound found naturally?

A: this compound is not solely a product of bacterial resistance mechanisms. Streptomyces griseus, a species known to naturally produce chloramphenicol, possesses chloramphenicol acetyltransferase primarily located on the surface of its spores. [, ] This enzyme specifically catalyzes the formation of this compound. [] Interestingly, these spores can even utilize this compound as a substrate for further modifications, adding different acyl groups to generate other chloramphenicol esters. []

Q6: Are there alternative methods to screen for novel enzymes involved in chloramphenicol resistance?

A: Function-driven metagenomic analysis has proven to be a valuable tool for discovering new enzymes involved in antibiotic resistance. [] This approach led to the identification of two novel esterases, EstDL26 and EstDL136, from a soil metagenomic library. [] These esterases can reactivate chloramphenicol from its acetylated forms by counteracting the action of CAT. [] This highlights the potential of metagenomics for uncovering novel resistance mechanisms and developing strategies to overcome them.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)